6-Bromo-2-(4-methoxyphenyl)-N-[(oxolan-2-yl)methyl]imidazo[1,2-a]pyridin-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis route would depend on the specific properties of the compound and the starting materials available. For example, the bromo group might be introduced using a bromination reaction, while the imidazopyridine group might be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of a compound like this could be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The compound’s reactivity could be studied by observing its behavior in various chemical reactions. For example, the bromo group might make the compound reactive towards nucleophiles, while the imidazopyridine group might participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques. These properties can provide important information about how the compound behaves under different conditions .Scientific Research Applications
Antiprotozoal Agents
A study highlighted the synthesis and evaluation of novel dicationic imidazo[1,2-a]pyridines as potent antiprotozoal agents. These compounds exhibit strong DNA affinities and demonstrate significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, which cause sleeping sickness and malaria, respectively. The research shows the potential of these compounds as therapeutic agents for treating protozoal infections (Ismail et al., 2004).
Corrosion Inhibition
Another application involves the use of imidazo[1,2-a]pyridine derivatives as corrosion inhibitors for carbon steel in saline environments. A study employing potentiometric polarization measurements and quantum mechanical methods demonstrated the effectiveness of these compounds in mitigating corrosion, suggesting their utility in protecting industrial materials in corrosive conditions (Kubba & Al-Joborry, 2020).
Synthesis and Chemical Properties
Research on the synthesis and rearrangement of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones into imidazo[1,2-a]pyridines provides insights into the chemical behavior and potential applications of these compounds in organic synthesis and medicinal chemistry. The study demonstrates the versatility of these chemical structures for generating a variety of biologically active compounds (Khalafy et al., 2002).
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also been synthesized and screened for their antimicrobial properties. These compounds exhibit significant activity against various bacterial and fungal strains, suggesting their potential use as antimicrobial agents in medical applications (Desai et al., 2012).
Molecular Dynamics and Electrochemistry
A study on the adsorption behavior of imidazo[4,5-b] pyridine derivatives as corrosion inhibitors in acid medium utilizes molecular dynamics and density functional theory (DFT) calculations. This research provides a deeper understanding of the interaction mechanisms between these compounds and metal surfaces, further supporting their application in corrosion prevention (Saady et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar imidazo[1,2-a]pyridine cores have been reported to show anti-proliferative activity againstStreptococcus pneumoniae .
Mode of Action
It’s known that imidazo[1,2-a]pyridines can be functionalized throughtransition metal catalysis , metal-free oxidation , and photocatalysis strategies . These reactions could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines can involve radical reactions , which could potentially affect various biochemical pathways.
Result of Action
The compound has been reported to show anti-bacterial action against Streptococcus pneumoniae without any activity on other bacteria . This suggests that the compound may have a narrow spectrum of action.
Safety and Hazards
Future Directions
The future research directions for a compound like this could be very broad, depending on its properties and potential applications. For example, if the compound has medicinal properties, it could be further developed as a drug. Alternatively, if it has interesting chemical reactivity, it could be studied as a synthetic reagent or catalyst .
Properties
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)imidazo[1,2-a]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2/c1-24-15-7-4-13(5-8-15)18-19(21-11-16-3-2-10-25-16)23-12-14(20)6-9-17(23)22-18/h4-9,12,16,21H,2-3,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWNETDCHOFLAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Br)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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